molecular formula C18H23ClN2O3 B12365068 N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine

N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine

Cat. No.: B12365068
M. Wt: 350.8 g/mol
InChI Key: ZATOMCCRHMNTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N’-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine is a complex organic compound that features a combination of benzodioxole, furan, and diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N’-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine typically involves multiple steps, starting with the preparation of the benzodioxole and furan intermediates. The benzodioxole can be synthesized from catechol with disubstituted halomethanes . The furan derivative can be prepared through various methods, including the Paal-Knorr synthesis.

The final step involves the coupling of these intermediates with N,N-dimethylpropane-1,3-diamine under specific reaction conditions, such as the use of a suitable solvent and catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N’-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N’-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N’-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N’-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine is unique due to its combination of benzodioxole, furan, and diamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H23ClN2O3

Molecular Weight

350.8 g/mol

IUPAC Name

N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine

InChI

InChI=1S/C18H23ClN2O3/c1-20(2)6-4-7-21(12-15-5-3-8-22-15)11-14-9-17-18(10-16(14)19)24-13-23-17/h3,5,8-10H,4,6-7,11-13H2,1-2H3

InChI Key

ZATOMCCRHMNTRQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN(CC1=CC=CO1)CC2=CC3=C(C=C2Cl)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.